4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid, also known as 4-[(3-methylphenyl)carbamoylamino]butanoic acid, is a compound that belongs to the class of amino acids and derivatives. It features a butanoic acid backbone substituted with a carbamoyl group derived from 3-methylphenyl amine. This compound exhibits potential applications in various scientific fields, including medicinal chemistry and biochemistry.
4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid is classified as an amino acid derivative. It has structural similarities with gamma-aminobutyric acid (GABA), a neurotransmitter, which suggests potential interactions with biological systems.
The synthesis of 4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid typically involves several key steps:
The reaction mechanism involves nucleophilic attack by the amine group of 4-aminobutanoic acid on the isocyanate carbon, leading to the formation of the carbamoyl derivative. The process can be optimized by adjusting temperature and concentration to maximize yield.
The molecular formula of 4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid is C12H16N2O3, with a molecular weight of 236.27 g/mol. Its structural representation includes:
Property | Value |
---|---|
Molecular Formula | C12H16N2O3 |
Molecular Weight | 236.27 g/mol |
IUPAC Name | 4-[(3-methylphenyl)carbamoylamino]butanoic acid |
InChI | InChI=1S/C12H16N2O3/c1-9-4-2-5-10(8-9)14-12(17)13-7-3-6-11(15)16/h2,4-5,8H,3,6-7H2,1H3,(H,15,16)(H2,13,14,17) |
InChI Key | GSOPIQWRPDOQKD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NCCCC(=O)O |
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2